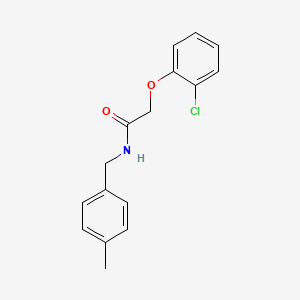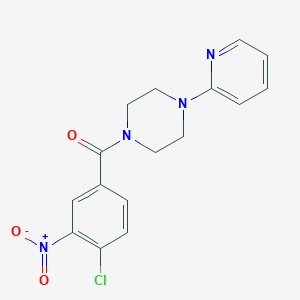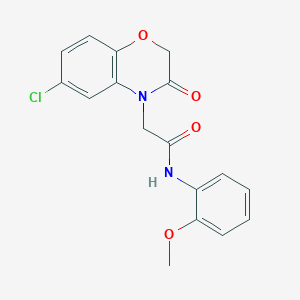
2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a selective and potent antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. The compound has been synthesized using various methods and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide is based on its ability to selectively block the TRPV1 receptor. This receptor is involved in pain perception and inflammation. By blocking this receptor, the compound reduces pain and inflammation in various animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models. It has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide in lab experiments are its potency, selectivity, and low toxicity. The compound has been shown to have a high affinity for the TRPV1 receptor, making it a potent antagonist. Additionally, the compound has been reported to have low toxicity, making it a safe option for lab experiments. The limitations of using the compound in lab experiments are its solubility and stability. The compound has limited solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound is reported to be unstable in acidic conditions, which can affect its potency.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide. One potential direction is to study the compound's potential use in the treatment of various neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to investigate the compound's potential use as an analgesic in humans. Additionally, the compound's potential use in combination with other drugs for the treatment of various diseases can be explored. Finally, the development of more stable and soluble analogs of the compound can also be a future direction for research.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide has been reported using different methods such as the reaction of 2-chlorophenol with 4-methylbenzylamine in the presence of acetic anhydride, followed by the reaction with acetic acid. Another method involves the reaction of 2-chlorophenol with 4-methylbenzylamine in the presence of sodium hydroxide, followed by the reaction with acetic anhydride. The yield of the compound using these methods is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been reported to have a neuroprotective effect in a mouse model of Parkinson's disease. Additionally, the compound has been studied for its potential use in the treatment of various other diseases such as epilepsy, anxiety, and depression.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-6-8-13(9-7-12)10-18-16(19)11-20-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGFBVOKHPBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)
![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)





![N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812008.png)
![2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5812030.png)

![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)

![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5812071.png)